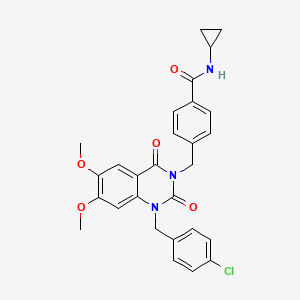
4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C28H26ClN3O5 and its molecular weight is 519.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C28H28ClN3O6
- Molecular Weight : 538.0 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinazoline core is known to inhibit specific enzymes involved in cancer cell proliferation and survival. The benzamide moiety enhances the binding affinity to these targets, potentially increasing the compound's efficacy.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit kinases or other enzymes critical for cancer cell signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Anticancer Activity
A series of studies have evaluated the anticancer potential of quinazoline derivatives, including this compound. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 (Leukemia) | 100 - 400 | Limited toxicity |
| HeLa (Cervical) | Not calculable | Low cytotoxicity |
| HUVEC (Endothelial) | 100 - 400 | Moderate toxicity |
In a study by Kuran et al., derivatives similar to this compound were tested against K562 and HeLa cell lines using the MTT assay. Results indicated that while the compound exhibited some cytotoxic effects, it was less toxic to normal endothelial cells compared to cancer cells .
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate activity |
| Candida albicans | Limited activity |
These findings indicate that the compound may possess broad-spectrum antimicrobial properties, although further studies are needed to quantify its efficacy against specific pathogens .
Case Studies and Research Findings
Several studies have documented the biological activity of quinazoline derivatives:
- Kuran et al. (2012) : Investigated a series of quinazoline derivatives for anticancer and antimicrobial activity. They found that certain modifications enhanced biological activity while maintaining low toxicity towards normal cells .
- MDPI Study (2022) : Explored the cytotoxic effects of novel quinazoline derivatives on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer properties .
- BenchChem Analysis : Provided insights into the synthetic routes and potential interactions of similar compounds with biological targets, emphasizing the relevance of structure-activity relationships in drug design.
特性
IUPAC Name |
4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O5/c1-36-24-13-22-23(14-25(24)37-2)31(15-18-5-9-20(29)10-6-18)28(35)32(27(22)34)16-17-3-7-19(8-4-17)26(33)30-21-11-12-21/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKROTIIYEZVPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)NC5CC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













